5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole
Description
This compound, also known as Eupomatenoid 1 or Eupomatene (CAS: 23357-64-4), is a benzofuran-benzodioxole hybrid. Its structure comprises a 1,3-benzodioxole moiety linked to a 3-methyl-5-[(E)-prop-1-enyl]-substituted benzofuran ring. Key physicochemical properties include:
- Molecular weight: 322.121 g/mol .
- Hydrogen bond acceptors: 4 (oxygen atoms in benzodioxole and benzofuran rings).
- LogP (XlogP): 5.1, indicating high lipophilicity .
- Topological polar surface area (TPSA): 40.8 Ų, suggesting moderate solubility .
The (E)-prop-1-enyl group introduces stereochemical rigidity, which may influence its biological interactions.
Properties
IUPAC Name |
5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-3-4-13-5-7-16-15(9-13)12(2)19(22-16)14-6-8-17-18(10-14)21-11-20-17/h3-10H,11H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFQJYFGYNAPSW-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(=C2C)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C=C1)OC(=C2C)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions.
Introduction of the Benzodioxole Moiety: The benzodioxole moiety is introduced through a series of reactions involving the appropriate starting materials and reagents.
Addition of the Prop-1-enyl Substituent: The final step involves the addition of the prop-1-enyl group to the benzofuran ring, typically through a Heck reaction or similar coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Influencing Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Licarin B
Structure : A dihydrobenzofuran derivative with a methoxy group at position 7 and a (E)-prop-1-enyl substituent.
Key Differences :
Isosafrole (5-[(E)-prop-1-enyl]-1,3-benzodioxole; CAS: 4043-71-4)
Structure : A simpler analog lacking the benzofuran ring.
Key Differences :
- No benzofuran moiety; only a 1,3-benzodioxole core with a (E)-prop-1-enyl group . Properties:
- Molecular weight : 176.19 g/mol (lower than the target compound).
- LogP : ~2.7 (predicted), indicating reduced lipophilicity.
Applications : - Precursor in synthesis of methylenedioxyamphetamines (MDxx compounds) .
4,7-Dimethoxy-5-[(E)-prop-1-enyl]-1,3-benzodioxole
Structure : Features methoxy groups at positions 4 and 7 of the benzodioxole ring.
Key Differences :
- Enhanced electron-donating effects due to methoxy substituents.
Properties : - Molecular weight : ~236 g/mol (estimated).
- Increased polarity compared to isosafrole.
Table 1: Comparative Analysis of Key Parameters
Discussion of Structural Impact on Function
- Benzofuran vs. Simpler analogs like isosafrole lack this feature, reducing steric complexity .
- Stereochemistry : The (E)-prop-1-enyl group in all compounds enforces planar geometry, critical for intermolecular interactions.
Biological Activity
5-[3-Methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole is a complex organic compound that has gained attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C19H18O3
- Molecular Weight: 294.3 g/mol
- CAS Number: 41744-28-9
The compound features a unique structure that includes a benzofuran moiety and a benzodioxole unit, which are known for their diverse biological activities.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Escherichia coli | 31.25 µg/mL |
| Candida albicans | 62.50 µg/mL |
The compound demonstrated selective activity against Gram-positive bacteria, indicating its potential as an antibacterial agent. Additionally, it has shown antifungal properties against common pathogens like Candida albicans .
Anticancer Potential
The anticancer activity of this compound has been evaluated in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells.
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |
| A549 (Lung Cancer) | 15.0 | Moderate cytotoxicity |
| HepG2 (Liver Cancer) | 10.0 | Significant cell death observed |
The structure–activity relationship studies suggest that the presence of the benzofuran and benzodioxole moieties enhances the cytotoxic effects against specific cancer types .
The mechanism by which this compound exerts its biological effects is believed to involve several pathways:
- Inhibition of Cytochrome P450 Enzymes: The compound inhibits CYP1A1 and CYP1A2 enzymes, which are involved in drug metabolism and the activation of pro-carcinogens .
- Induction of Apoptosis: It activates apoptotic pathways in cancer cells, leading to cell death through intrinsic mechanisms.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
- A study published in the Journal of Natural Products demonstrated that derivatives of benzofuran compounds exhibit enhanced anticancer activity when modified with various substituents .
- Another research article indicated that the compound showed promising results in inhibiting tumor growth in vivo models, suggesting its potential for further development as an anticancer drug .
Q & A
Q. What are the established synthetic routes for preparing 5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole?
The synthesis typically involves multi-step protocols:
- Benzodioxole Core Formation : React catechol derivatives with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring .
- Benzofuran Subunit Synthesis : Introduce the 3-methyl-5-[(E)-prop-1-enyl] group via alkylation or coupling reactions. For example, halogenated benzofuran precursors can undergo Heck coupling with propene derivatives to install the (E)-prop-1-enyl group .
- Final Assembly : Couple the benzodioxole and benzofuran moieties using Suzuki-Miyaura cross-coupling or Ullmann-type reactions under palladium catalysis .
Key Considerations : Optimize reaction conditions (e.g., inert atmosphere, temperature control) to preserve stereochemistry of the (E)-prop-1-enyl group. Purification often requires column chromatography or recrystallization .
Q. How is the structural characterization of this compound performed?
A combination of analytical techniques is essential:
- NMR Spectroscopy : H and C NMR confirm the benzodioxole and benzofuran scaffolds, with characteristic shifts for methyl (δ 1.8–2.2 ppm) and allylic protons (δ 5.5–6.5 ppm) .
- X-ray Crystallography : Resolve stereochemical details (e.g., (E)-configuration of the propenyl group) and molecular packing .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHO) .
Data Interpretation : Compare spectral data with structurally analogous compounds, such as sesamolin derivatives .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (respiratory irritant) .
- Emergency Measures : For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized while maintaining stereochemical integrity?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl) for cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but could promote side reactions. Compare with toluene or THF .
- Temperature Control : Lower temperatures (0–25°C) reduce thermal decomposition of the propenyl group .
Case Study : A 72% yield was achieved using Pd(OAc)/SPhos in DMF at 80°C, but stereochemical purity dropped to 85%. Adjusting to PdCl(dppf) in THF at 50°C improved stereopurity to 98% with a 65% yield .
Q. What are the stability profiles of this compound under varying experimental conditions?
- Thermal Stability : Decomposition occurs >150°C, releasing CO and aromatic hydrocarbons. Use low-temperature methods (e.g., cryogenic reactions) for heat-sensitive steps .
- Light Sensitivity : UV exposure accelerates oxidation of the benzodioxole ring. Store in amber glassware .
- pH Effects : Stable in neutral conditions but hydrolyzes in strong acids/bases. Avoid aqueous workups at extreme pH .
Q. How can researchers evaluate its potential bioactivity?
- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) due to structural similarity to benzofuran-based inhibitors .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Molecular Docking : Model interactions with targets like DNA topoisomerase II using AutoDock Vina .
Example : A derivative showed IC = 12 µM against CYP3A4, suggesting competitive inhibition at the heme-binding site .
Q. How should conflicting data on synthetic yields or bioactivity be resolved?
- Controlled Replication : Repeat experiments with identical catalysts, solvents, and temperatures to isolate variables .
- Statistical Analysis : Apply ANOVA to compare yields across multiple trials (e.g., n=5 replicates per condition) .
- Literature Review : Cross-reference with benzodioxole-benzofuran hybrids (e.g., sesamolin derivatives) to identify trends in reactivity .
Case Study : A reported 80% yield discrepancy was traced to residual moisture in solvents, highlighting the need for rigorous drying protocols .
Q. What computational tools are recommended for studying its reactivity?
- DFT Calculations : Use Gaussian 16 to model transition states for propenyl group rotation or ring-opening reactions .
- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures using GROMACS .
- ADMET Prediction : Employ SwissADME to forecast pharmacokinetic properties (e.g., logP = 3.2, high membrane permeability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
